molecular formula C19H28N4OS B6048434 N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide

N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide

Cat. No. B6048434
M. Wt: 360.5 g/mol
InChI Key: HVZLYOFSDVZREJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. The compound was initially developed as a mitochondrial-targeted agent and has since been investigated for its potential in cancer treatment.

Mechanism of Action

N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide targets the tricarboxylic acid (TCA) cycle, a metabolic pathway that plays a crucial role in energy production in cells. By inhibiting the TCA cycle, N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide disrupts mitochondrial metabolism, leading to the accumulation of reactive oxygen species (ROS) and ultimately inducing apoptosis in cancer cells. The compound has been shown to selectively target cancer cells, sparing normal cells, making it a potentially effective anticancer agent.
Biochemical and Physiological Effects:
N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide has been shown to have a variety of biochemical and physiological effects on cancer cells. It induces the accumulation of ROS, leading to oxidative stress and ultimately apoptosis. Additionally, N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide has been shown to inhibit the TCA cycle and disrupt mitochondrial metabolism, leading to decreased ATP production and cell death. The compound has also been shown to inhibit the activity of key enzymes involved in cancer cell metabolism, including pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase.

Advantages and Limitations for Lab Experiments

N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, making it a reliable compound for research. Additionally, N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide has been extensively studied for its anticancer properties, with a large body of literature available for reference. However, there are also limitations to using N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide in lab experiments. The compound has limited solubility in aqueous solutions, making it difficult to administer to cells in vitro. Additionally, the compound has a relatively short half-life, requiring frequent dosing in animal models.

Future Directions

There are several future directions for research on N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide. One potential area of investigation is the development of combination therapies using N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide and other anticancer agents. The compound has been shown to enhance the efficacy of other chemotherapy agents, making it a promising candidate for combination therapy. Additionally, further studies are needed to determine the optimal dosing and administration of N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide in clinical settings. Finally, there is a need for more research on the mechanism of action of N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide, particularly its effects on cancer cell metabolism and the TCA cycle.

Synthesis Methods

The synthesis of N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide involves the reaction of 2-aminothiazole with 1-cycloheptylpiperidine in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with chloroacetyl chloride to yield N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide. The synthesis process is relatively simple and efficient, making N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide a viable candidate for large-scale production.

Scientific Research Applications

N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide has been extensively studied for its anticancer properties. It has been shown to selectively target cancer cells by disrupting mitochondrial metabolism, leading to apoptosis. N-(1-cycloheptyl-3-piperidinyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide has been tested in a variety of cancer types, including pancreatic cancer, acute myeloid leukemia, and lymphoma, and has shown promising results in preclinical and clinical studies.

properties

IUPAC Name

N-(1-cycloheptylpiperidin-3-yl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4OS/c24-18(12-16-14-23-10-11-25-19(23)21-16)20-15-6-5-9-22(13-15)17-7-3-1-2-4-8-17/h10-11,14-15,17H,1-9,12-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZLYOFSDVZREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCCC(C2)NC(=O)CC3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.